

Spectroscopic Characterization of 2-Chloro-5-isopropoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-isopropoxypyridine

Cat. No.: B1512368

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Introduction

2-Chloro-5-isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating the molecular structure and confirming the identity of such compounds.

This guide provides an in-depth analysis of the expected spectroscopic data for **2-Chloro-5-isopropoxypyridine**. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive characterization. This approach mirrors the real-world workflow of research scientists when encountering a novel compound, blending theoretical knowledge with empirical data from related molecules to build a confident structural assignment.

Molecular Structure and Key Features

The structure of **2-Chloro-5-isopropoxypyridine** forms the basis for all spectroscopic interpretation. The key features influencing its spectral properties are the pyridine ring, the electron-withdrawing chloro substituent at the 2-position, and the electron-donating isopropoxy group at the 5-position.

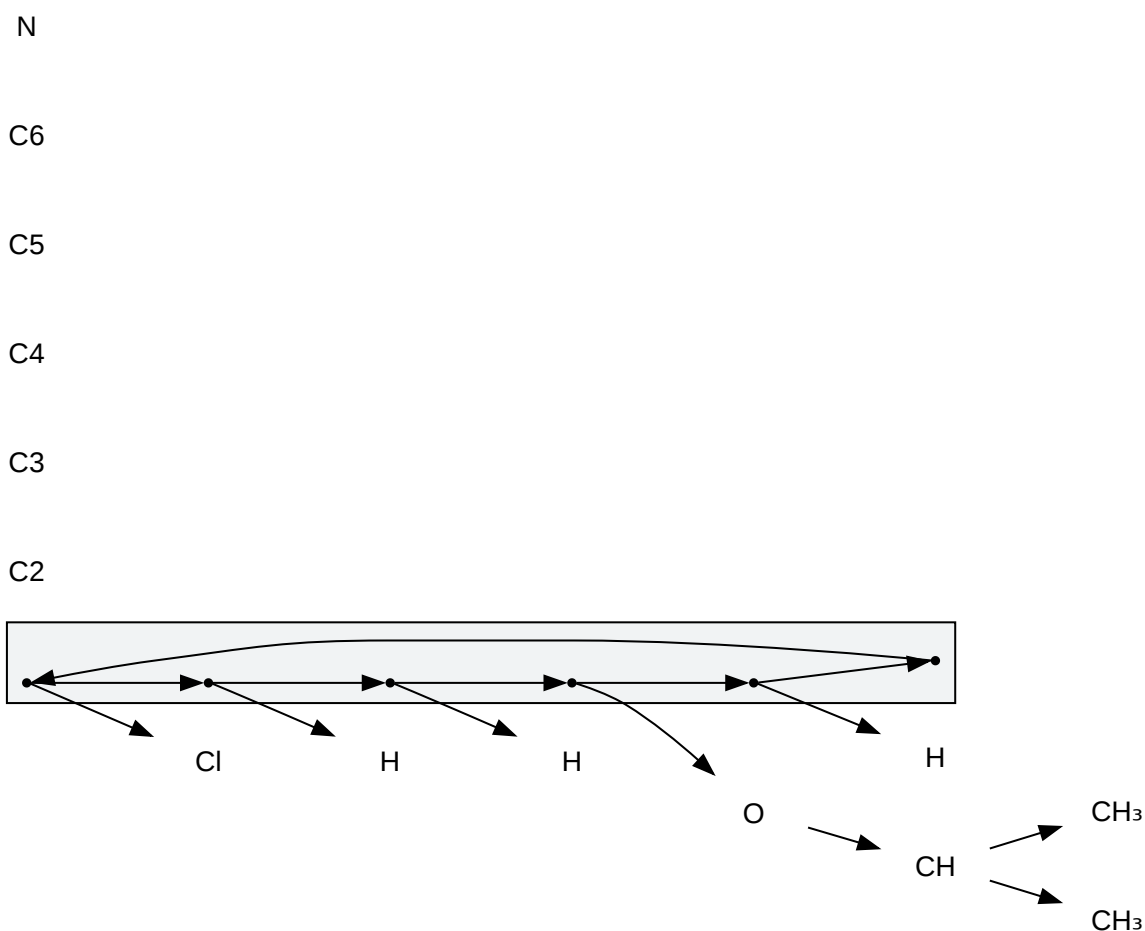


Figure 1. Molecular Structure of 2-Chloro-5-isopropoxy pyridine

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Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For **2-Chloro-5-isopropoxy pyridine**, we expect

to see signals corresponding to the three aromatic protons on the pyridine ring and the seven protons of the isopropoxy group.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.0-8.2	Doublet (d)	1H	H-6	The proton at C-6 is adjacent to the nitrogen atom, leading to significant deshielding. It will be split by the proton at C-4 (meta-coupling).
~7.2-7.4	Doublet of Doublets (dd)	1H	H-4	This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). The isopropoxy group at C-5 provides some shielding.
~6.8-7.0	Doublet (d)	1H	H-3	This proton is ortho to the electron-donating isopropoxy group, resulting in upfield shifting. It will be split by the proton at C-4.
~4.5-4.7	Septet (sept)	1H	-OCH(CH ₃) ₂	The methine proton is split by the six equivalent methyl protons.
~1.3-1.4	Doublet (d)	6H	-OCH(CH ₃) ₂	The six methyl protons are

equivalent and
are split by the
single methine
proton.

Note: These are predicted chemical shifts. Actual values may vary slightly.

Causality in ^1H NMR: The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents. The nitrogen atom and the chloro group are electron-withdrawing, which deshields (shifts downfield) the adjacent protons. Conversely, the isopropoxy group is electron-donating through resonance, which shields (shifts upfield) the ortho and para positions. This interplay results in the predicted chemical shift order of $\text{H-6} > \text{H-4} > \text{H-3}$. The splitting patterns (multiplicity) are dictated by the through-bond coupling between neighboring protons.

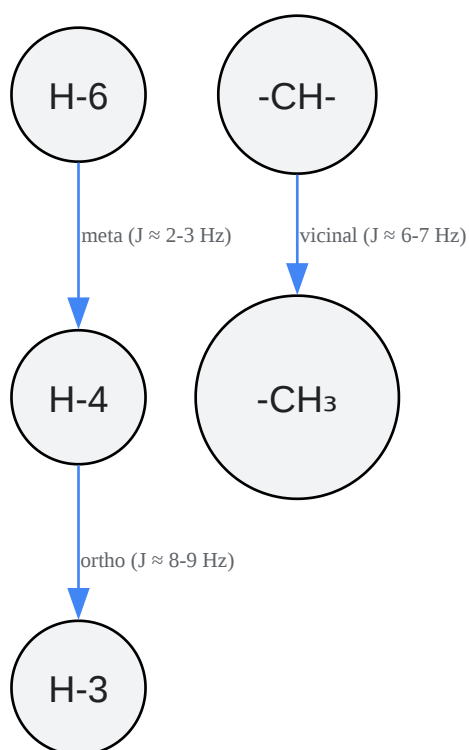
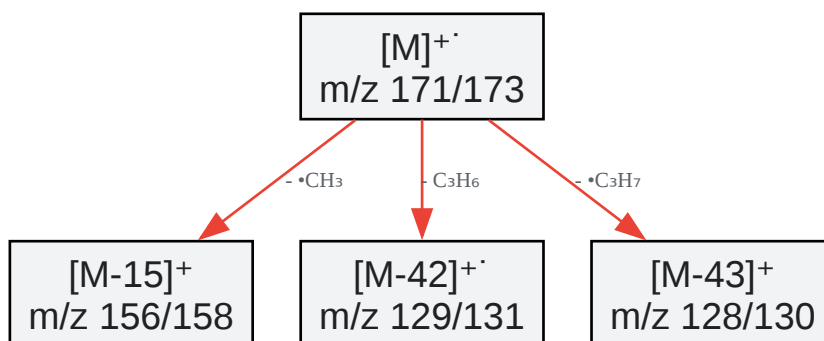
Figure 2. Predicted ^1H NMR Coupling

Figure 3. Predicted EI-MS Fragmentation

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